5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

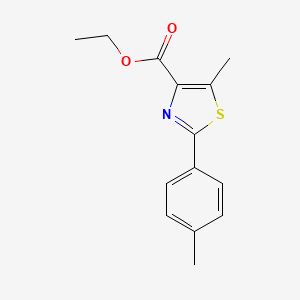

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position, a p-tolyl group at the 2-position, and an ethyl ester group at the 4-position of the thiazole ring. It is a white to pale yellow crystalline powder with a density of 1.198 g/cm³ and a boiling point of 239.1°C at 760 mmHg .

Méthodes De Préparation

The synthesis of 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester can be achieved through a one-step condensation reaction. The process involves the reaction of ammonium thiocyanate with 2-chloroacetoacetic acid ethyl ester. This method avoids the traditional multi-step reactions and diazotization, resulting in higher yields and simpler operations . Industrial production methods focus on solvent-free reactions to simplify solvent recovery and reduce costs.

Analyse Des Réactions Chimiques

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Agricultural Chemicals

Fungicides and Herbicides

The compound is a crucial intermediate in the synthesis of agrochemicals, specifically fungicides and herbicides. Research indicates that it enhances crop protection and yield by targeting specific biological pathways in pests and pathogens. For example, studies have shown that thiazole derivatives exhibit potent antifungal activity against various plant pathogens, thereby improving crop resilience against diseases .

Pharmaceutical Development

Therapeutic Potential

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester has been investigated for its potential as a pharmaceutical agent. It shows promise in developing treatments for conditions such as inflammation and infections. A study highlighted its effectiveness as an inhibitor of carbonic anhydrase, an enzyme linked to various diseases, including glaucoma and epilepsy. The compound demonstrated significant inhibitory activity with a Ki value of 0.5 μM, suggesting its potential as a therapeutic agent .

Case Study: Anti-inflammatory Activity

In a recent study, thiazole derivatives were evaluated for their anti-inflammatory properties. The results indicated that certain substitutions on the thiazole ring enhanced the anti-inflammatory effects, making them potential candidates for further drug development .

Material Science

Specialty Materials

The unique chemical properties of this compound make it valuable in formulating specialty materials such as polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical strength and resistance to environmental degradation .

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Polymers | Mechanical strength, durability | Coatings, construction materials |

| Coatings | Resistance to chemicals and UV light | Protective coatings for surfaces |

Analytical Chemistry

Reference Compound

In analytical chemistry, this compound serves as a standard or reference material for the detection and quantification of similar compounds in complex mixtures. Its stability and well-characterized properties allow researchers to calibrate analytical instruments accurately, facilitating the detection of thiazole derivatives in various samples .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the case of its use in medicine, the compound acts as a precursor to cefditoren pivoxil, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This leads to the disruption of cell wall formation and ultimately bacterial cell death.

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester include:

4-Methylthiazole-5-carboxylic acid ethyl ester: Differing by the absence of the p-tolyl group.

2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: Differing by the presence of a cyano and isobutoxy group instead of the p-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.

Activité Biologique

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C14H15NO2S

- Molecular Weight : 273.34 g/mol

- IUPAC Name : Ethyl 5-methyl-2-(p-tolyl)thiazole-4-carboxylate

This thiazole derivative features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : Preliminary studies suggest that compounds in this class may inhibit tubulin polymerization, a critical process in cell division, thereby exerting antiproliferative effects on cancer cells .

- Cytotoxicity Data : In vitro assays have demonstrated that related thiazole compounds can achieve IC50 values ranging from 0.021 to 0.071 μM against melanoma and prostate cancer cell lines .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to modulate inflammatory pathways:

- Inflammatory Cytokines : Compounds similar to 5-Methyl-2-p-tolyl-thiazole have shown efficacy in reducing levels of pro-inflammatory cytokines in various models .

- Histopathological Findings : In animal models, administration of thiazole derivatives has been associated with reduced inflammation and improved tissue morphology in organs such as the liver and pancreas .

Study on Hyperglycemia and Insulin Resistance

A study focusing on a related thiazole derivative demonstrated its protective effects against hyperglycemia and insulin resistance. The findings highlighted the following:

- Animal Model : The study utilized a streptozotocin (STZ)-induced diabetic rat model to evaluate the effects of the thiazole compound.

- Results : The compound significantly lowered serum glucose levels and improved lipid profiles while enhancing antioxidant enzyme activities . Histopathological examinations revealed normalization of pancreatic islet morphology after treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can lead to significant changes in potency:

| Modification | Effect on Activity |

|---|---|

| Replacement of amide with carbonyl linker | Enhanced growth inhibition |

| Substitution at position 4 with bulky aromatic groups | Maintained cytotoxicity while improving selectivity |

Propriétés

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLBRENORBTAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.